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Compound of Interest

Compound Name: 4-Methylpyrazole

Cat. No.: B1673528 Get Quote

Executive Summary: 4-Methylpyrazole (4-MP), also known as fomepizole, is a potent

competitive inhibitor of alcohol dehydrogenase (ADH). This technical guide provides a

comprehensive overview of the toxicological profile of 4-MP in various research models,

intended for researchers, scientists, and drug development professionals. The document

summarizes key findings on acute, subchronic, genetic, and developmental toxicity, supported

by quantitative data, detailed experimental methodologies, and visual representations of key

pathways and workflows. The compiled data indicates that 4-MP has a well-characterized

safety profile, with its primary mechanism of toxicity at high doses related to central nervous

system effects.

Mechanism of Action
4-Methylpyrazole's primary pharmacological and toxicological activity stems from its potent

and competitive inhibition of alcohol dehydrogenase (ADH). ADH is a key enzyme in the

metabolism of alcohols, including toxic substances like ethylene glycol and methanol. By

binding to ADH with high affinity, 4-MP prevents the conversion of these parent compounds into

their toxic acidic metabolites, such as glycolic acid and formic acid, which are responsible for

the metabolic acidosis and end-organ damage seen in poisonings.
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Figure 1: Mechanism of Action of 4-Methylpyrazole.

Pharmacokinetics and Metabolism
4-Methylpyrazole is rapidly distributed throughout the body following administration. In healthy

human volunteers, its volume of distribution is between 0.6 L/kg and 1.02 L/kg. Metabolism is

the primary route of elimination, with only a small fraction of the administered dose excreted

unchanged in the urine. The main metabolite is 4-carboxypyrazole. The elimination of 4-MP

follows Michaelis-Menten kinetics, meaning it can become saturated at therapeutic

concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1673528?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673528?utm_src=pdf-body
https://www.benchchem.com/product/b1673528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicological Profile
Acute Toxicity
The acute toxicity of 4-Methylpyrazole has been evaluated in several species. The primary

signs of acute toxicity at high doses are related to central nervous system depression.

Species
Route of
Administration

LD50 (mg/kg) Reference

Rat Oral 540 - 640 [1]

Rat Intravenous 320 [1]

Mouse Oral 540 [1]

Mouse Intravenous 320 [1]

Repeated-Dose Toxicity
Information on repeated-dose toxicity is crucial for establishing a No-Observed-Adverse-Effect

Level (NOAEL).

A 14-day study in dogs with intravenous administration of fomepizole at doses of 10, 20, and

30 mg/kg/day (administered as two 30-minute infusions every 12 hours) was conducted.[1]

While a specific NOAEL was not explicitly stated in the available documentation, this study was

used to support the safety of the therapeutic dosing regimen.

In rats, oral administration of 110 mg/kg of fomepizole for 40 to 42 days resulted in a decrease

in testicular mass of approximately 8%. This dose is roughly 0.6 times the maximum daily

human exposure based on surface area.

Genetic Toxicology
4-Methylpyrazole has been evaluated for its potential to cause genetic mutations and

chromosomal damage.
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Test System
Concentration/
Dose

Result Reference

Ames Test S. typhimurium Not specified Negative [N/A]

In vivo

Micronucleus

Assay

Mouse Not specified Negative [N/A]

These results suggest that 4-Methylpyrazole is not mutagenic or clastogenic.

Carcinogenicity
No long-term carcinogenicity studies of 4-Methylpyrazole in animals have been reported in the

reviewed literature.

Reproductive and Developmental Toxicity
In a study where pregnant rats were administered fomepizole, the drug was found to cross the

placenta, with fetal concentrations being about five times higher than maternal serum

concentrations.[2] However, no specific teratogenic effects were reported in this study. It is

important to note that pyrazole, a related compound, is a known teratogen.

Experimental Protocols
Acute Oral Toxicity (LD50) - General Protocol (based on
OECD 423)
A standardized protocol for assessing acute oral toxicity involves the administration of the test

substance to a group of fasted animals, typically rats, at one of a series of fixed dose levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1673528?utm_src=pdf-body
https://www.benchchem.com/product/b1673528?utm_src=pdf-body
https://vetmeds.org/wp-content/uploads/2015/03/Vol.-15-No.-2-Antifreeze.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Acute Oral Toxicity Study (OECD 423)
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Figure 2: Generalized workflow for an acute oral toxicity study.

Methodology:

Test Animals: Young, healthy, nulliparous, and non-pregnant female rats are typically used.

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight

before dosing.

Dose Administration: The test substance is administered in a single dose by gavage.
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Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Ames Test (Bacterial Reverse Mutation Assay) - General
Protocol
The Ames test is a widely used method to assess the mutagenic potential of a substance.

Workflow for Ames Test
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Figure 3: Generalized workflow for the Ames test.

Methodology:

Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium are used.

Metabolic Activation: The test is performed with and without the addition of a mammalian

metabolic activation system (S9 fraction from rat liver).

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation and Scoring: Plates are incubated, and the number of revertant colonies (colonies

that have regained the ability to synthesize histidine) is counted. A significant increase in

revertant colonies compared to the control indicates mutagenic potential.

In Vivo Micronucleus Assay - General Protocol (based
on OECD 474)
This test assesses the potential of a substance to cause chromosomal damage in vivo.

Methodology:

Test Animals: Typically, mice or rats are used.

Dose Administration: The test substance is administered to the animals, usually via oral

gavage or intraperitoneal injection.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after treatment.

Slide Preparation and Staining: Smears are prepared and stained to visualize erythrocytes.

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood

cells) is determined by microscopic examination. A significant increase in the number of
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micronucleated cells in treated animals compared to controls indicates clastogenic or

aneugenic activity.

Conclusion
4-Methylpyrazole (fomepizole) demonstrates a well-defined toxicological profile in research

models. Its primary mechanism of action is the competitive inhibition of alcohol dehydrogenase.

Acute toxicity is characterized by central nervous system effects at high doses. Repeated-dose

studies have provided some initial safety data, though more comprehensive studies to

establish definitive NOAELs would be beneficial. Genotoxicity assays have shown negative

results, suggesting a lack of mutagenic or clastogenic potential. While no long-term

carcinogenicity studies have been identified, and developmental toxicity data is limited, the

available information provides a solid foundation for its clinical use as an antidote for specific

poisonings. Further research into its chronic toxicity and full reproductive and developmental

effects would provide a more complete understanding of its long-term safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1673528?utm_src=pdf-body
https://www.benchchem.com/product/b1673528?utm_src=pdf-custom-synthesis
https://www.rivm.nl/publicaties/comparing-rat-and-rabbit-embryo-fetal-developmental-toxicity-data-for-379
https://www.rivm.nl/publicaties/comparing-rat-and-rabbit-embryo-fetal-developmental-toxicity-data-for-379
https://vetmeds.org/wp-content/uploads/2015/03/Vol.-15-No.-2-Antifreeze.pdf
https://www.benchchem.com/product/b1673528#toxicological-profile-of-4-methylpyrazole-in-research-models
https://www.benchchem.com/product/b1673528#toxicological-profile-of-4-methylpyrazole-in-research-models
https://www.benchchem.com/product/b1673528#toxicological-profile-of-4-methylpyrazole-in-research-models
https://www.benchchem.com/product/b1673528#toxicological-profile-of-4-methylpyrazole-in-research-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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